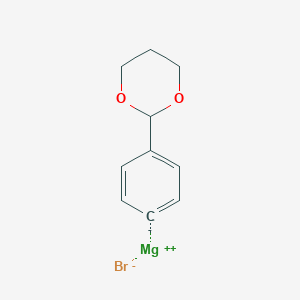

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide

Overview

Description

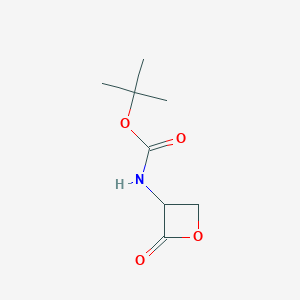

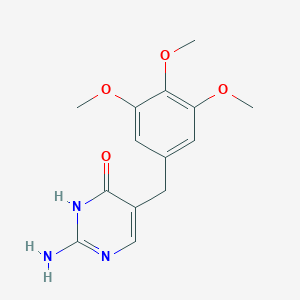

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is a highly reactive organometallic compound that is widely used in organic synthesis. It is a Grignard reagent, which means it is a compound that contains a carbon atom bonded to a magnesium atom and a halogen atom. This compound is commonly used in the synthesis of complex organic molecules due to its ability to form carbon-carbon bonds.

Scientific Research Applications

Synthesis of Aldehydes

4-(1,3-Dioxan-2-yl)phenylmagnesium bromide is used in the synthesis of aldehydes. A study demonstrated that Grignard reagents, including phenylmagnesium bromide, react with 2-alkoxy-1,3-dioxolans to yield 2-substituted-1,3-dioxolans. This reaction is a key step in synthesizing aldehydes with higher yields compared to traditional methods (Houghton & Morgan, 1980).

NMR Spectroscopy and Stereochemistry

NMR spectroscopy has been utilized to study the stereochemistry of compounds synthesized using this compound. For instance, the reaction between this reagent and 6- and 7-ketocyclopenta[d][1,3]dioxane yielded specific isomers, whose configurations were determined through detailed 1H NMR spectral analysis (Crabb et al., 1993).

Asymmetric Coupling Reactions

In asymmetric synthesis, this compound has been used for coupling reactions. A study showed that arylmagnesium bromides, including this compound, reacted with allylic esters in the presence of a nickel catalyst, yielding asymmetric products (Hiyama & Wakasa, 1985).

Crystal Structure Analysis

The compound has also been used in crystallography to understand the molecular structures of various derivatives. For instance, Grignard addition of phenylmagnesium bromide to specific substrates led to the formation of C-phenyl branched-chain pentitols, whose crystal structures were extensively analyzed (Rohrer et al., 1978).

Induction of Higher Coordination States

This compound has been studied for its role in inducing higher coordination states in chemical reactions. Research on phenylmagnesium bromides with intramolecularly coordinating substituents demonstrated the versatility of these compounds in complex chemical reactions (Markies et al., 1991).

Mechanism of Action

Target of Action

As a grignard reagent, it is known to be highly reactive and can interact with a variety of molecular targets, particularly carbonyl groups in organic compounds .

Mode of Action

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide, like other Grignard reagents, is a strong nucleophile and base . It can participate in nucleophilic addition reactions, particularly with carbonyl groups, resulting in the formation of new carbon-carbon bonds . This makes it a valuable tool in organic synthesis .

Biochemical Pathways

It has been used in the synthesis of various organic compounds, including enamides and trisubstituted allenes . These compounds can have various biological activities, depending on their structure and the context in which they are used.

Result of Action

The result of the action of this compound is the formation of new organic compounds through the creation of new carbon-carbon bonds . The specific molecular and cellular effects would depend on the compounds that are synthesized using this reagent.

Action Environment

The action of this compound can be influenced by various environmental factors. As a Grignard reagent, it is sensitive to moisture and air, and it must be handled under an inert atmosphere . The reactivity and stability of this compound can also be affected by temperature and the presence of other chemicals .

properties

IUPAC Name |

magnesium;2-phenyl-1,3-dioxane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h2-3,5-6,10H,4,7-8H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAICYGHCHXXSDO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC=[C-]C=C2.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrMgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)

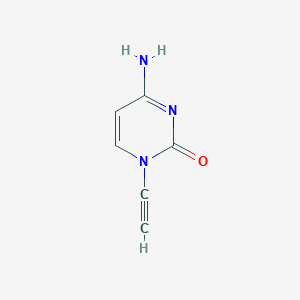

![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)